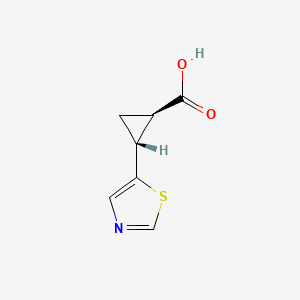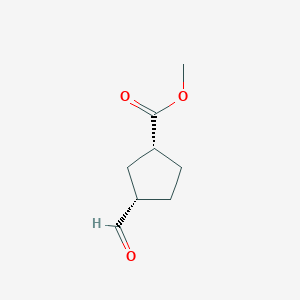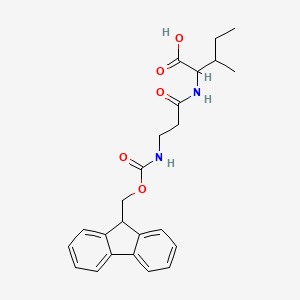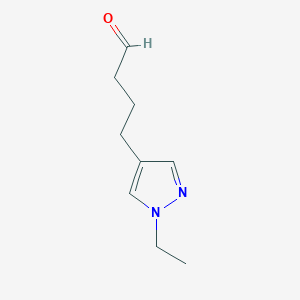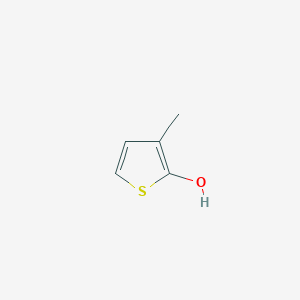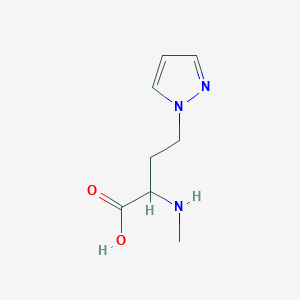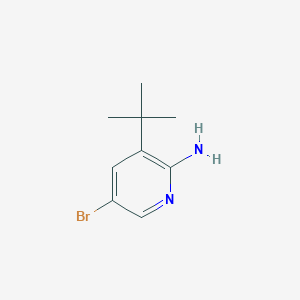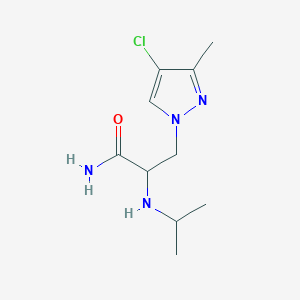
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanamide is a synthetic organic compound that features a pyrazole ring substituted with a chloro and methyl group, an isopropylamino group, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination and methylation: The pyrazole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.
Amidation: The resulting intermediate is reacted with isopropylamine to introduce the isopropylamino group.
Final coupling: The final step involves coupling the intermediate with a suitable propanamide derivative under conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: The compound can be used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as conducting polymers or coordination complexes.
Industry: The compound can be used as an intermediate in the synthesis of other valuable chemicals or as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-chloro-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanamide: Lacks the methyl group on the pyrazole ring.
3-(4-methyl-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanamide: Lacks the chloro group on the pyrazole ring.
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-amino-propanamide: Lacks the isopropyl group on the amino moiety.
Uniqueness
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanamide is unique due to the presence of both chloro and methyl groups on the pyrazole ring, as well as the isopropylamino group. These structural features may confer specific properties, such as increased lipophilicity or enhanced binding affinity to certain molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H17ClN4O |
|---|---|
Peso molecular |
244.72 g/mol |
Nombre IUPAC |
3-(4-chloro-3-methylpyrazol-1-yl)-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-6(2)13-9(10(12)16)5-15-4-8(11)7(3)14-15/h4,6,9,13H,5H2,1-3H3,(H2,12,16) |
Clave InChI |
OQJZHSSHUHFWNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1Cl)CC(C(=O)N)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


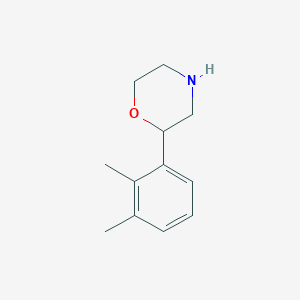
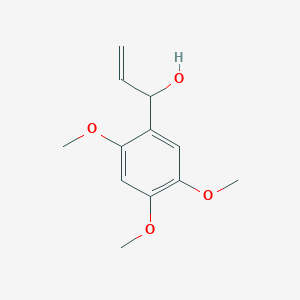
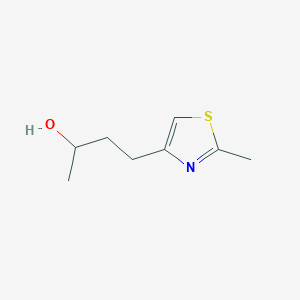

![3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13617277.png)
